

An In-depth Technical Guide to the Physicochemical Properties of Carvoxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carvoxime

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Introduction

Carvoxime, a monoterpene oxime derived from carvone, is a compound of interest in synthetic and medicinal chemistry. Its structural similarity to naturally occurring terpenoids and the presence of a reactive oxime functional group make it a versatile building block for the synthesis of various organic compounds and a potential candidate for biological activity studies. This technical guide provides a comprehensive overview of the known physicochemical properties of **Carvoxime**, detailed experimental protocols for its synthesis, and spectral data for its characterization.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development. The available data for **Carvoxime** is summarized below.

General and Computational Properties

A compilation of general and computationally predicted properties for **Carvoxime** is presented in Table 1. These values are useful for initial assessments and in silico modeling.

Table 1: General and Computational Properties of **Carvoxime**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ NO	[1][2]
Molecular Weight	165.23 g/mol	[3]
IUPAC Name	(NE)-N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine	[3]
CAS Number	26127-86-6	[1]
XLogP3-AA (Lipophilicity)	2.7	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]
Topological Polar Surface Area	32.6 Å ²	[3]
Exact Mass	165.115364102 Da	[3]

Experimental Physical Properties

Experimental data for the physical state and thermal properties of **Carvoxime** and its isomers are crucial for its handling, purification, and formulation. The available experimental data is presented in Table 2. It is important to note that some of the data pertains to a closely related isomer, p-mentha-1(6),8-dien-2-one oxime.

Table 2: Experimental Physical Properties of **Carvoxime** and Related Isomers

Property	Value	Compound
Melting Point	92-93 °C	p-mentha-1(6),8-dien-2-one oxime
Boiling Point (Predicted)	279.0 ± 40.0 °C	p-mentha-1(6),8-dien-2-one oxime

Note: Data for p-mentha-1(6),8-dien-2-one oxime is included due to the limited availability of experimental data for **Carvoxime** (CAS 26127-86-6) and its structural similarity.

Experimental Protocols

Synthesis of Carvoxime from (+)-Limonene

A common method for the synthesis of **Carvoxime** involves a two-step process starting from (+)-limonene. This procedure first involves the formation of limonene nitrosochloride, followed by dehydrochlorination to yield **Carvoxime**.

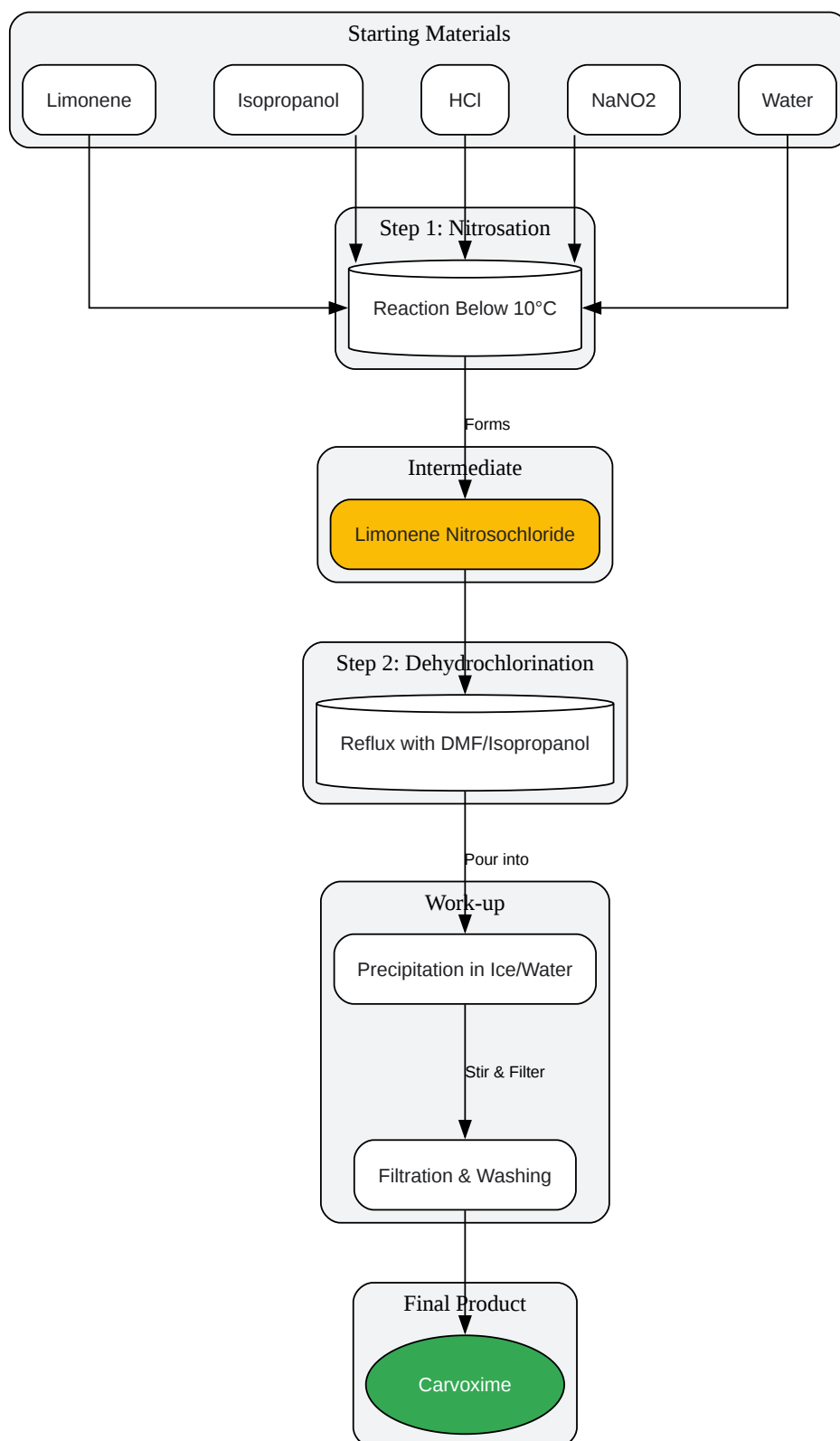
Step 1: Synthesis of Limonene Nitrosochloride

- A four-neck 500 mL round-bottomed flask is charged with 36.5 mL of (+)-limonene and 30 mL of isopropanol.
- The flask is equipped with a reflux condenser, a thermometer, and two dropping funnels.
- The mixture is stirred magnetically and cooled to below 10 °C in an ice bath.
- A solution of 90 mL concentrated hydrochloric acid in 60 mL of isopropanol and a solution of 15.6 g of sodium nitrite in 80 mL of water are added simultaneously through the two dropping funnels.
- The addition rate is controlled to maintain the reaction temperature below 10 °C.

Step 2: Synthesis of **Carvoxime**

- A mixture of 25 g of the crude limonene nitrosochloride, 12 mL of dimethylformamide (DMF), and 75 mL of isopropanol is heated under reflux for 30 minutes.
- The resulting solution is then poured into 500 mL of a water and ice mixture.
- The mixture is stirred vigorously with a glass rod until the product precipitates.
- The solid **Carvoxime** is collected by filtration using a Buchner funnel and washed with cold water.

The following diagram illustrates the workflow for the synthesis of **Carvoxime**.



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Synthesis workflow for **Carvoxime** from (+)-Limonene.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **Carvoxime**. The following sections provide an overview of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum of **Carvoxime** is expected to show distinct signals for the various protons in the molecule. Key expected chemical shifts include those for the vinylic protons, the allylic protons, the methyl groups, and the hydroxyl proton of the oxime group. The chemical shift of the oxime proton can be particularly informative and is often observed as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment. Expected signals include those for the sp^2 hybridized carbons of the double bonds and the $\text{C}=\text{N}$ bond, as well as the sp^3 hybridized carbons of the cyclohexene ring and the methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Carvoxime** is expected to exhibit characteristic absorption bands for the following functional groups:

- O-H stretch: A broad band in the region of $3500\text{--}3200\text{ cm}^{-1}$ corresponding to the hydroxyl group of the oxime.
- C=N stretch: An absorption in the range of $1690\text{--}1640\text{ cm}^{-1}$ for the carbon-nitrogen double bond of the oxime.
- C=C stretch: A band around 1630 cm^{-1} for the carbon-carbon double bond in the cyclohexene ring.

- C-H stretches: Absorptions for sp^2 and sp^3 C-H bonds will be observed around 3100-3000 cm^{-1} and 3000-2850 cm^{-1} , respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion Peak: The mass spectrum of **Carvoxime** is expected to show a molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (165.23 g/mol).
- Fragmentation Pattern: Common fragmentation pathways for oximes can involve cleavage of the N-O bond and various rearrangements, leading to a series of fragment ions that can aid in structural confirmation.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for **Carvoxime**. While some experimental values have been reported for closely related isomers, further experimental determination of properties such as boiling point, water solubility, and pKa for **Carvoxime** itself is warranted. The provided synthesis protocol and expected spectral characteristics serve as a valuable resource for researchers working with this compound. As a versatile monoterpene derivative, **Carvoxime** holds potential for further exploration in various fields of chemical and pharmaceutical research.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Carvoxime]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b7783262#what-are-the-physicochemical-properties-of-carvoxime>]

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